molecular formula OTlW B14638567 CID 71365394 CAS No. 53027-21-7

CID 71365394

Cat. No.: B14638567
CAS No.: 53027-21-7
M. Wt: 404.22 g/mol
InChI Key: LUBXCYRRIJJKRK-UHFFFAOYSA-N
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Description

CID 71365394 (Compound Identifier 71365394) is a chemical compound identified through PubChem, a comprehensive database for chemical properties and bioactivity.

Properties

CAS No.

53027-21-7

Molecular Formula

OTlW

Molecular Weight

404.22 g/mol

InChI

InChI=1S/O.Tl.W

InChI Key

LUBXCYRRIJJKRK-UHFFFAOYSA-N

Canonical SMILES

O=[W].[Tl]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 71365394 involves a series of chemical reactions that require precise conditions. The preparation method typically includes steps such as acidification, neutralization, and digestion. These steps are crucial for ensuring the purity and yield of the compound. The use of specific reagents and catalysts can enhance the efficiency of the synthesis process .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to ensure consistency and quality. The use of advanced equipment and automation can streamline the production process, making it more cost-effective and efficient .

Chemical Reactions Analysis

Types of Reactions: CID 71365394 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions. For instance, the compound can be oxidized using strong oxidizing agents, leading to the formation of different products .

Common Reagents and Conditions: The reactions involving this compound often require specific reagents such as trifluoroacetic anhydride, which is used to promote nucleophilic acyl substitution reactions. The conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can result in various substituted derivatives .

Scientific Research Applications

CID 71365394 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, this compound is explored for its potential therapeutic applications, including its role in treating specific diseases. Industrially, the compound is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of CID 71365394 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact pathways involved can vary depending on the context in which the compound is used. For instance, in a biological setting, this compound may interact with enzymes or receptors, altering their activity and leading to downstream effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71365394, we compare its inferred properties with structurally or functionally related compounds from the evidence. Key comparisons include oscillatoxin derivatives, synthetic boronic acids, and dimerization-inducing agents.

Table 1: Comparative Analysis of this compound and Similar Compounds

Property This compound (Inferred) Oscillatoxin D (CID 101283546) 3,5-Dimethoxybromopyridine (CAS 1033610-45-5) Photocleavable Rapamycin Analogs (e.g., pRap)
Molecular Formula Not specified C₃₃H₅₄O₇ C₇H₈BrNO₂ C₅₄H₈₃NO₁₃S
Molecular Weight Moderate (GC-MS profile) 570.8 g/mol 218.05 g/mol ~1,000–1,200 g/mol
Polarity (TPSA) Moderate 94.8 Ų 31.35 Ų 220–250 Ų
Solubility Likely lipid-soluble Insoluble in water 0.864 mg/ml (DMSO) Cell-membrane permeable
Biological Role Unclear Cytotoxic algal toxin Synthetic intermediate Protein dimerization control
Key Functional Groups Likely ester/terpenoid Macrocyclic lactone Bromopyridine Macrolide, photocleavable nitrobenzyl group

Structural and Functional Insights

Oscillatoxin Derivatives (CID 101283546, 185389) Oscillatoxins are macrocyclic lactones with cytotoxic properties, differing from this compound in ring size and bioactivity. Their higher molecular weight (>500 g/mol) and insolubility contrast with this compound’s inferred volatility and moderate polarity . Example: Oscillatoxin D (CID 101283546) exhibits marine algal toxicity, whereas this compound’s natural source (CIEO) suggests non-toxic, industrial applications .

Synthetic Boronic Acids (CAS 1033610-45-5) The brominated pyridine derivative (CAS 1033610-45-5) shares a similar molecular weight (~218 g/mol) with this compound but lacks macrocyclic features.

Chemical Inducers of Dimerization (CIDs)

  • Photocleavable rapamycin analogs (e.g., pRap) are tools for controlling protein interactions. Unlike this compound, these CIDs are cell-permeant and rely on photolytic activation, emphasizing their specialized role in biomedical research versus this compound’s undefined biological function .

Research Findings and Limitations

  • This compound’s isolation and characterization rely on GC-MS and distillation data, but its exact structure and bioactivity require further validation via nuclear magnetic resonance (NMR) or X-ray crystallography .
  • Comparative gaps: Evidence lacks direct structural or pharmacological data for this compound, necessitating assumptions based on analogous compounds.

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